

Ebastine N-Oxide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ebastine N-Oxide

Cat. No.: B1436023

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Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of **Ebastine N-Oxide**, a critical molecule in the study of the antihistamine Ebastine. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, analytical significance, and the broader context of its role as a metabolite and impurity.

Core Molecular Identifiers

A precise understanding of a compound begins with its fundamental chemical identifiers. For **Ebastine N-Oxide**, these are essential for accurate documentation, procurement, and analysis in a research setting.

Parameter	Value	Source(s)
CAS Number	1256285-71-8	[1][2][3][4][5]
Molecular Weight	485.66 g/mol	[2][4][5][6]
Molecular Formula	C ₃₂ H ₃₉ NO ₃	[2][6]

Synonyms:

- 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-oxido-1-piperidinyl]-1-butanone[2]

- 4-(benzhydryloxy)-1-(4-(4-(tert-butyl)phenyl)-4-oxobutyl)piperidine 1-oxide[3]

The Significance of Ebastine N-Oxide in Pharmaceutical Analysis

Ebastine N-Oxide is primarily recognized as a specified impurity and a degradation product of Ebastine.[1][4] Its presence and quantification are critical during the synthesis and formulation stages of drug production to ensure the safety, efficacy, and stability of the final pharmaceutical product, in adherence to stringent regulatory guidelines.[1] As such, it serves as a crucial reference standard in analytical chemistry.[1]

The formation of an N-oxide derivative from a parent drug molecule can significantly influence its pharmacokinetic profile, including bioavailability and potential toxicity.[1] Therefore, understanding the chemical behavior of **Ebastine N-Oxide** is paramount for a comprehensive evaluation of Ebastine's in-vivo performance.

Chemical Reactivity Profile

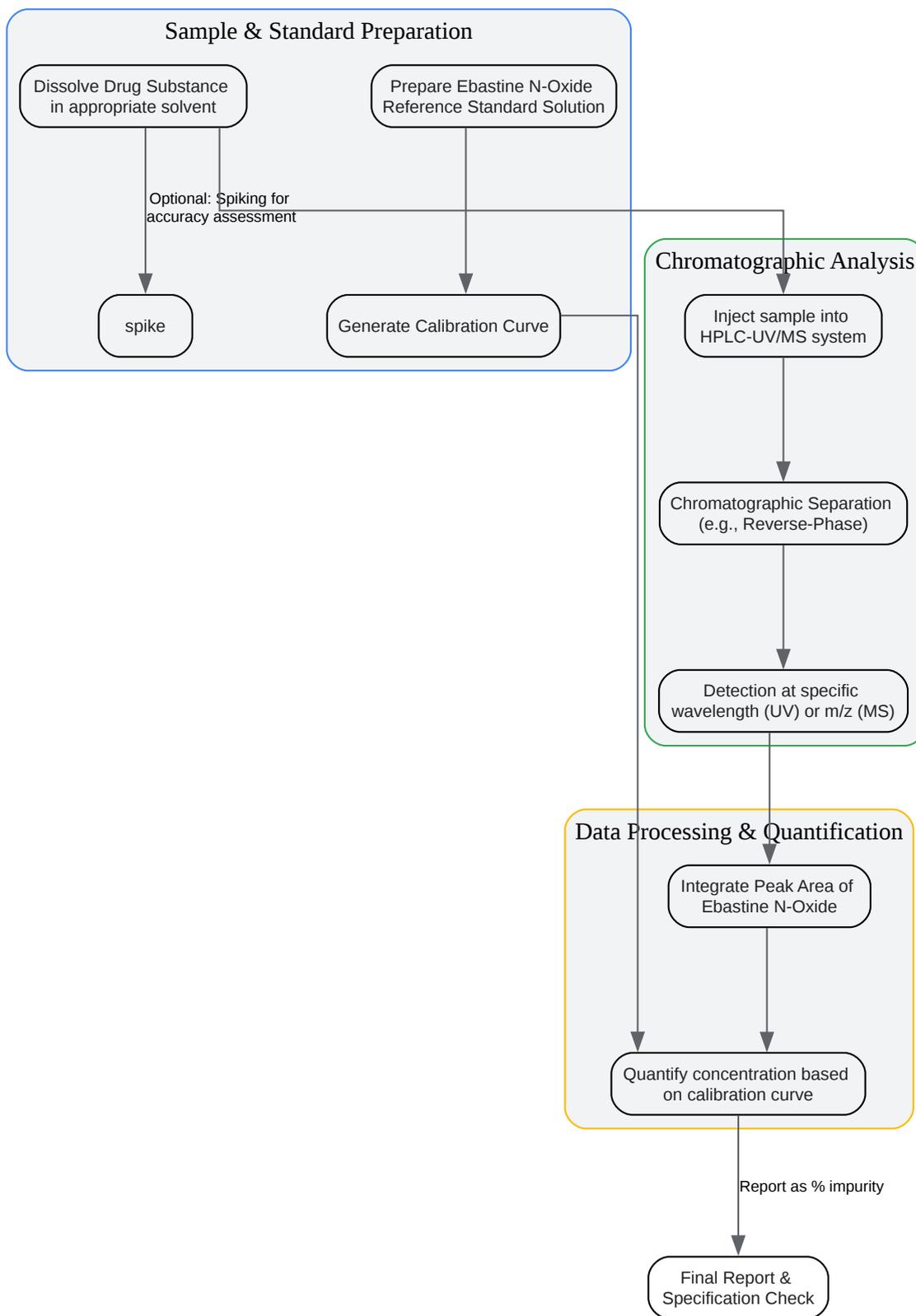
The N-oxide functional group imparts specific reactivity to the molecule. Key chemical transformations involving **Ebastine N-Oxide** include:

- Reduction: The N-oxide can be reduced back to the parent amine, Ebastine, through the use of appropriate reducing agents.[1]
- Substitution: The N-oxide group can potentially be displaced in nucleophilic substitution reactions.[1]
- Further Oxidation: Under certain conditions, the molecule could undergo further oxidation to yield other derivatives.[1]

This reactivity profile is fundamental to understanding its stability and potential interactions in both pharmaceutical formulations and biological systems.

Experimental Workflow: Quantification of Ebastine N-Oxide

The following diagram outlines a typical workflow for the quantification of **Ebastine N-Oxide** as an impurity in a drug substance or product. This process is essential for quality control in pharmaceutical manufacturing.



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Caption: High-level workflow for impurity quantification.

Protocol: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a generalized starting point for the development of a method to separate and quantify **Ebastine N-Oxide** in the presence of Ebastine.

Objective: To resolve **Ebastine N-Oxide** from the parent Ebastine peak and other potential impurities.

1. Instrumentation and Columns:

- HPLC system with a UV or Diode Array Detector (DAD). A mass spectrometer (MS) can be used for confirmation.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Filter and degas all mobile phases prior to use.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: ~254 nm (or as determined by UV scan).
- Injection Volume: 10 µL.
- Gradient Elution:
 - 0-5 min: 30% B
 - 5-20 min: 30% to 80% B
 - 20-25 min: 80% B
 - 25.1-30 min: 30% B (re-equilibration)

4. Sample and Standard Preparation:

- Standard: Prepare a stock solution of **Ebastine N-Oxide** reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50). Prepare a series of dilutions for the calibration curve.

- Sample: Accurately weigh and dissolve the Ebastine drug substance in the same solvent as the standard to a known concentration.

5. Analysis and Data Processing:

- Inject the standard solutions to establish the calibration curve.
- Inject the sample solution.
- Identify the **Ebastine N-Oxide** peak based on its retention time relative to the reference standard.
- Calculate the concentration of **Ebastine N-Oxide** in the sample using the calibration curve.

References

- **Ebastine N-Oxide**. Quality Control Chemicals (QCC). [[Link](#)]
- CAS No : 1256285-71-8 | Product Name : **Ebastine N-Oxide**. Pharmaffiliates. [[Link](#)]

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